molecular formula C15H16Cl2N2O3 B3952626 3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B3952626
M. Wt: 343.2 g/mol
InChI Key: BEROLCBHSQTCMV-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a methoxypropan-2-yl group, and an oxazole ring. Its molecular formula is C13H15Cl2NO3, and it has a molecular weight of 308.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride.

    Attachment of the Methoxypropan-2-yl Group: This step involves the reaction of the intermediate with 1-methoxypropan-2-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the oxazole ring contributes to its biological activity.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-8(7-21-3)18-15(20)12-9(2)22-19-14(12)13-10(16)5-4-6-11(13)17/h4-6,8H,7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEROLCBHSQTCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
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3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
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3-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

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